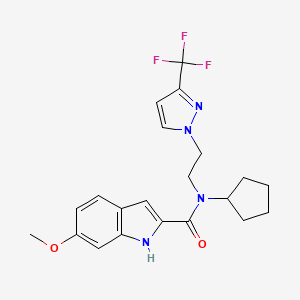

N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-6-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O2/c1-30-16-7-6-14-12-18(25-17(14)13-16)20(29)28(15-4-2-3-5-15)11-10-27-9-8-19(26-27)21(22,23)24/h6-9,12-13,15,25H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMRJUPQCIGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions.

Preparation of 6-methoxy-1H-indole-2-carboxylic acid: : Starting with the indole ring system, 6-methoxy-1H-indole is subjected to carboxylation to introduce the carboxylic acid group at position 2.

Formation of the pyrazole ring: : A key step involves the synthesis of the 3-(trifluoromethyl)-1H-pyrazole fragment, which is achieved through cyclization reactions involving appropriate precursors.

Coupling reaction: : The N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl) group is then linked to the indole carboxylic acid through amide bond formation, typically using coupling agents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction parameters. The process also involves rigorous purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, particularly at the methoxy group and the pyrazole ring, under the influence of strong oxidizing agents.

Reduction: : Reduction reactions may target the carbonyl group of the carboxamide, leading to the formation of corresponding amines.

Substitution: : Both nucleophilic and electrophilic substitution reactions are possible at various positions on the indole and pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: : Halogenating agents, nucleophiles like amines, alcohols

Major Products Formed

Oxidation: : Formation of corresponding carboxylic acids and ketones

Reduction: : Formation of amines

Substitution: : Various substituted indole and pyrazole derivatives

Scientific Research Applications

Cancer Treatment

The compound has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In a recent study, it was observed that the compound exhibited significant inhibitory activity against CDK2 with an IC50 value of 8.1 nM. The structural analysis revealed that the aminopyrazole moiety forms hydrogen bonds with critical residues in the CDK2 active site, enhancing its binding affinity and selectivity .

Table 1: Inhibitory Activity of N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide against CDKs

| Kinase | IC50 (nM) |

|---|---|

| CDK2 | 8.1 |

| CDK4 | TBD |

| CDK6 | TBD |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNFα and IL-6. The introduction of specific substituents on the pyrazole ring enhances its potency against inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study: Pyrazole Derivatives in Inflammation

In a study assessing various pyrazole derivatives, compounds similar to N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide showed IC50 values ranging from 0.01 to 0.05 μM against IL-17 and TNFα production in cellular assays, indicating strong anti-inflammatory potential .

Kinase Inhibition

The compound's structure suggests it may act as an effective inhibitor of several kinases beyond CDK2. Its ability to interact with various protein targets through hydrogen bonding and hydrophobic interactions positions it as a versatile scaffold for developing new kinase inhibitors .

Table 2: Potential Kinase Targets for N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

Mechanism of Action

The mechanism by which N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide exerts its effects typically involves its interaction with specific molecular targets.

Molecular Targets: : These may include enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Pathways: : Depending on the target, the compound may influence signaling pathways, enzymatic activity, or gene expression. For example, if it targets a kinase, it may inhibit its activity, thereby modulating downstream signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

N-cyclopentyl-6-methoxy-N-(2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Lacks the trifluoromethyl group.

N-cyclopentyl-6-methoxy-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Contains a methyl group instead of a trifluoromethyl group.

N-cyclopentyl-6-methoxy-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide: : Features a chloro substituent instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide significantly enhances its lipophilicity, metabolic stability, and binding affinity. This makes it particularly unique compared to its analogs, potentially offering superior pharmacokinetic and pharmacodynamic properties.

Biological Activity

N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₉F₃N₄O₂

- Molecular Weight : 319.32 g/mol

- CAS Number : 2034292-95-8

Structural Characteristics

The presence of the trifluoromethyl group and the indole moiety contributes to its unique pharmacological profile. The methoxy and cyclopentyl substituents may enhance lipophilicity, influencing its bioavailability and interaction with biological targets.

Research indicates that compounds similar to N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide exhibit various biological activities, primarily through modulation of enzyme activity and receptor interactions.

- Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have been shown to inhibit specific phosphodiesterase isoforms, which play critical roles in cellular signaling pathways. For instance, PDE4D inhibitors have demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokine release .

- Kinase Inhibition : The compound may act as a multikinase inhibitor, impacting pathways involved in cell proliferation and survival. In vitro studies have shown that related compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Anti-inflammatory Properties : The presence of the pyrazole moiety is associated with anti-inflammatory activity. Studies have reported that similar compounds can inhibit TNF-α production and reduce inflammation in various models .

In Vitro Studies

Several studies have explored the pharmacological properties of related pyrazole derivatives:

- IC50 Values : The inhibitory concentration required to inhibit 50% of target enzyme activity has been reported for similar compounds:

In Vivo Studies

In vivo assessments of related compounds suggest potential therapeutic applications:

- Anti-inflammatory Effects : Animal models treated with pyrazole derivatives exhibited reduced inflammation markers, supporting their use in conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : Certain derivatives demonstrated neuroprotective properties by modulating oxidative stress pathways, showing promise for treating neurodegenerative diseases .

Case Study 1: Anti-Cancer Activity

A study investigated a closely related compound's effects on cancer cell lines. The results indicated significant apoptosis induction in breast cancer cells through CDK inhibition, suggesting a potential therapeutic avenue for breast cancer treatment.

Case Study 2: Inflammatory Models

In a model of acute inflammation, administration of a pyrazole derivative led to a marked decrease in edema formation and pro-inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent in clinical settings.

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the indole-2-carboxamide backbone via coupling reactions (e.g., using chloroacetic acid or sodium acetate as catalysts under reflux conditions) .

- Step 2 : Introduction of the trifluoromethylpyrazole moiety through nucleophilic substitution or click chemistry, optimized in batch reactors for scalability .

- Purification : Recrystallization (using ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients) are critical for achieving >95% purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry of the cyclopentyl and trifluoromethyl groups. IR identifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, though crystallization may require vapor diffusion with DMSO/ether .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- In vitro binding assays : Fluorescence polarization or SPR (surface plasmon resonance) screen for target affinity (e.g., kinase or GPCR targets).

- Cell viability assays : MTT or ATP-luciferase assays in cancer/primary cell lines (IC₅₀ determination) .

- Dose-response studies : Optimize concentration ranges (1 nM–100 µM) to assess potency and toxicity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates membrane permeability (logP) and blood-brain barrier penetration. Tools like GROMACS or AMBER parameterize the trifluoromethyl group’s hydrophobicity .

- ADMET Prediction : SwissADME or ADMETLab2.0 predicts metabolic stability (CYP450 interactions) and solubility. The methoxy group may reduce hepatic clearance .

- Docking Studies : AutoDock Vina or Glide models interactions with target proteins (e.g., binding free energy < -8 kcal/mol suggests high affinity) .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding constants).

- Batch Variability Analysis : Compare synthesized batches via HPLC-UV to rule out impurity-driven artifacts .

- Target Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies improve yield in large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to adjust reaction parameters (e.g., 60–80°C for cyclization; 1.5–2.0 equiv. of coupling reagents) .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) for the indole-carboxamide intermediate .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .

Notes

- Avoid commercial sources (e.g., BenchChem ).

- Computational tools referenced are widely accepted in academia (e.g., AutoDock, GROMACS).

- Synthetic protocols prioritize reproducibility and scalability for academic labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.